molecular formula C10H8S B186537 3-Phenylthiophene CAS No. 2404-87-7

3-Phenylthiophene

Cat. No. B186537
CAS RN: 2404-87-7
M. Wt: 160.24 g/mol
InChI Key: ZDQZVKVIYAPRON-UHFFFAOYSA-N
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Patent
US06162824

Procedure details

To a mixture of 1.0 mL (10.6 mmol) of 3-bromothiophene, 20 mL of anhydrous ether, 60 mg (0.11 mmol) of 1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)] under N2 with stirring at 0° C. was slowly added 7.0 mL (14 mmol) of 2.0 M PhMgCl in THF. The reaction was slowly warmed to room temperature. Note that a vigorous exothermic reaction may occur if the Grignard reagent is added too fast or if the reaction is allowed to warm to room temperature to rapidly. After stirring for 3 h, the mixture was warmed to reflux for 2 h, poured into 20 mL of 5% HCl solution, and extracted with 2×20 mL of ether. The combined organic phases were washed with 15 mL of H2O and 15 mL of brine, dried (MgSO4) and concentrated. Crystallization from hexanes provided 0.58 g (34% yield) of 3-phenylthiophene.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)]
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.CCOCC.[C:12]1([Mg]Cl)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C1COCC1>[C:12]1([C:2]2[CH:6]=[CH:5][S:4][CH:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)]
Quantity
60 mg
Type
reactant
Smiles
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
Note that a vigorous exothermic reaction
ADDITION
Type
ADDITION
Details
is added too fast or if the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature to rapidly
STIRRING
Type
STIRRING
Details
After stirring for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×20 mL of ether
WASH
Type
WASH
Details
The combined organic phases were washed with 15 mL of H2O and 15 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.